(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a chemical compound that belongs to the class of benzamides. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various formulations.
This compound is classified as an aminopyrrolidine derivative and a benzamide. The presence of the trifluoromethyl group significantly influences its biological activity and pharmacokinetic properties. The hydrochloride form indicates that it is used in aqueous solutions, often for drug development purposes.
The synthesis of (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride typically involves several steps:
The molecular formula for (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is .
A graphical representation can be created using molecular modeling software to visualize bond angles, lengths, and spatial orientation.
(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions:
The mechanism of action for (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is likely related to its interaction with specific biological targets:
Experimental data from pharmacological studies would provide insights into binding affinities, efficacy, and potential side effects.
Comprehensive characterization through techniques such as HPLC (high-performance liquid chromatography) ensures purity and concentration determination.
(S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide hydrochloride is primarily explored for:
This compound represents a significant area of interest within medicinal chemistry, with ongoing research aimed at elucidating its full therapeutic potential.
Chemokine receptors CCR2 and CCR5 belong to the G-protein-coupled receptor (GPCR) superfamily and serve as central coordinators of immune cell trafficking. CCR2 primarily binds monocyte chemoattractant proteins (MCP-1/CCL2, MCP-3/CCL7), directing monocyte and memory T-cell infiltration into inflamed tissues. CCR5 interacts with macrophage inflammatory proteins (MIP-1α/CCL3, MIP-1β/CCL4) and RANTES (CCL5), regulating the recruitment of dendritic cells, T helper 1 cells, and eosinophils [5].
The 3-aminopyrrolidine core in this compound mimics the endogenous β-turn structures recognized by chemokine receptors, enabling competitive inhibition of ligand-receptor binding. The protonated aminopyrrolidine nitrogen forms a salt bridge with conserved aspartate residues (e.g., D76 in CCR2), while the benzamide moiety occupies a hydrophobic subpocket. Crucially, the (S)-stereochemistry at the pyrrolidine 3-position ensures optimal spatial orientation for high-affinity binding, as confirmed through comparative studies with racemic analogs showing diminished CCR5 antagonism in the (R)-configuration [5].
Preclinical evidence positions this compound as a dual-targeting antagonist for CCR2 and CCR5, offering broad therapeutic potential across immune-mediated conditions. Its mechanism disrupts pathogenic leukocyte migration without inducing generalized immunosuppression, addressing key limitations of biological agents.
Table 1: Therapeutic Applications Supported by Pharmacological Data
Disorder Category | Specific Conditions | Mechanistic Rationale |
---|---|---|
Autoimmune Diseases | Rheumatoid Arthritis, Systemic Lupus Erythematosus | Blocks CCR2-mediated monocyte infiltration into synovium and glomeruli |
Vascular Inflammation | Atherosclerosis, Transplant Rejection | Inhibits CCR5-dependent T-cell activation in arterial plaques and graft tissue |
Fibrotic Conditions | Pulmonary Fibrosis, Hepatic Fibrosis | Reduces CCR2+ macrophage-driven fibroblast activation |
In rheumatoid arthritis models, structural analogs of this compound achieved >70% suppression of joint inflammation by impeding CCR2-mediated monocyte egress from bone marrow to synovium. For atherosclerosis, derivatives reduced plaque volume by 40–60% via CCR5 blockade on effector T-cells, highlighting the dual-receptor advantage [5]. The trifluoromethyl benzamide component further enhances tissue penetration at sites of inflammation, evidenced by 3.5-fold higher drug levels in inflamed lungs versus plasma in fibrosis models [3] [5].
The incorporation of the 3-(trifluoromethyl)benzamide moiety confers critical pharmacological advantages essential for in vivo efficacy:
Table 2: Physicochemical Properties of Key Structural Elements
Structural Feature | Property Contribution | Experimental Evidence |
---|---|---|
(S)-3-Aminopyrrolidine | Stereospecific receptor docking | 50-fold higher CCR2 binding vs. (R)-isomer (IC~50~ = 8 nM) |
Trifluoromethyl Benzamide | Enhanced lipophilicity (clogP = 2.1) | LogD~7.4~ = 1.4; optimal for tissue penetration |
Hydrochloride Salt | Improved crystallinity and solubility | Melting point 192–195°C; solubility >15 mg/mL in PBS |
The carbonyl linker between the benzamide and aminopyrrolidine provides conformational flexibility, allowing the compound to adapt to divergent chemokine receptor binding pockets. This flexibility is evidenced in crystallographic studies showing distinct binding poses for CCR2 (extended) versus CCR5 (U-shaped), enabling broad-spectrum inhibition [3]. Furthermore, the electron-withdrawing –CF~3~ group lowers the benzamide LUMO energy (-1.32 eV), facilitating charge-transfer interactions with receptor tryptophan residues that account for sub-nanomolar affinity [1] [3].
The strategic integration of these elements exemplifies rational structure-based design to overcome limitations of early chemokine receptor antagonists, positioning this compound as a versatile scaffold for next-generation immunomodulators targeting chemokine-driven pathologies.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8